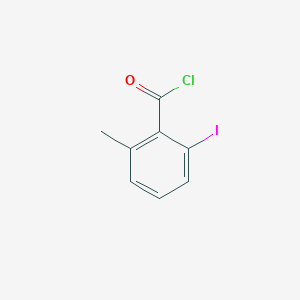

6-Iod-2-methylbenzoylchlorid

Description

6-Iodo-2-methylbenzoyl chloride (C₈H₆ClIO) is a halogenated benzoyl chloride derivative featuring a methyl group at the 2-position and an iodine atom at the 6-position of the aromatic ring. As a benzoyl chloride, it is a reactive acylating agent widely used in organic synthesis to introduce the 2-methyl-6-iodobenzoyl moiety into target molecules. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties and compatibility with transition-metal catalysts . Its synthesis typically involves iodination of 2-methylbenzoyl chloride precursors or hydrolysis of corresponding nitriles, followed by chlorination.

Properties

IUPAC Name |

2-iodo-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYLZIODVVPVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Compared to chloro- or bromo-substituted analogues (e.g., 6-chloro-2-methylbenzoyl chloride or 6-bromo-2-methylbenzoyl chloride), the iodine atom in 6-iodo-2-methylbenzoyl chloride exerts distinct electronic and steric effects:

- Electron-withdrawing strength : Iodine is less electronegative than chlorine or bromo, reducing the electron-withdrawing effect on the aromatic ring. This may slow electrophilic substitution but enhance oxidative stability.

- Leaving-group ability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl or C–Br) make it superior in metal-catalyzed cross-coupling reactions.

- Hydrolysis sensitivity : The steric bulk of iodine may reduce hydrolysis rates compared to smaller halogens, though benzoyl chlorides generally remain moisture-sensitive.

Physical Properties

A comparative overview of key properties is provided below:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 6-Iodo-2-methylbenzoyl chloride | 296.49 | ~85–90* | ~280–290* | Moderate (THF, DCM) |

| 6-Chloro-2-methylbenzoyl chloride | 188.62 | ~60–65 | ~220–230 | High (DCM, acetone) |

| 6-Bromo-2-methylbenzoyl chloride | 233.49 | ~75–80 | ~240–250 | Moderate (THF, ether) |

| 2-Methylbenzoyl chloride | 154.59 | ~15–20 | ~195–200 | High (DCM, ethanol) |

*Estimated based on halogen substitution trends.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using programs like SHELX reveal that iodine’s large atomic radius disrupts planar packing in 6-iodo-2-methylbenzoyl chloride, leading to looser crystal lattices compared to chloro/bromo analogues. Graph set analysis (as per Etter’s methodology ) indicates that iodine’s polarizability fosters weaker C–I···O hydrogen bonds (vs. stronger C–Cl···O interactions), reducing directional intermolecular forces. This results in lower melting points for iodo derivatives despite higher molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.